Scopine-2,2-dithienyl glycolate

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Pharmaceutical QC labs require non-substitutable impurity standards for tiotropium bromide. Scopine-2,2-dithienyl glycolate (CAS 136310-64-0) is the official Tiotropium EP Impurity B-a penultimate intermediate critical for method validation and GMP synthesis. • Definitive Identity: Unique retention time and mass spectrum; substitution invalidates HPLC/LC-MS methods. • Process-Critical: Patented tiotropium synthesis relies on its stereochemistry; alternatives require full revalidation. • Supply Consistency: ≥96% HPLC, ≤0.5% water, ICH Q3C solvents; stable at 2-8°C protected from light.

Molecular Formula C18H19NO4S2
Molecular Weight 377.473
CAS No. 136310-64-0
Cat. No. B587223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopine-2,2-dithienyl glycolate
CAS136310-64-0
SynonymsN-Demethyl Tiotropium;  α-Hydroxy-α-2-thienyl-2-thiopheneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester; 
Molecular FormulaC18H19NO4S2
Molecular Weight377.473
Structural Identifiers
SMILESCN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O
InChIInChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16+
InChIKeyVPJFFOQGKSJBAY-UGTXJPTRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scopine-2,2-dithienyl glycolate: Intermediate & Reference Standard


Scopine-2,2-dithienyl glycolate (CAS 136310-64-0) is a specialized heterocyclic compound with the molecular formula C₁₈H₁₉NO₄S₂, primarily utilized as a critical pharmaceutical intermediate in the synthesis of tiotropium bromide [1]. Structurally, it is a scopine ester of 2,2-dithienyl glycolic acid, often encountered as a white to off-white crystalline solid with a melting point in the range of 138-140°C . In a regulatory context, it is officially designated as Tiotropium EP Impurity B, also known as N-Desmethyl Tiotropium, and is a key reference standard for analytical method development and quality control in the production of tiotropium-based medications .

Synthetic intermediatePenultimate precursor in tiotropium bromide manufacturing
Reference standardTiotropium EP Impurity B for analytical method validation
Stereochemical identityDefined scopine ester with 2,2-dithienyl glycolate moiety

Scopine-2,2-dithienyl glycolate: Why It Cannot Be Replaced


Direct substitution of Scopine-2,2-dithienyl glycolate with other scopine esters or similar glycolate intermediates is not feasible due to its unique dual-purpose role. Its specific stereochemistry and the 2,2-dithienyl moiety are essential for the final structure and pharmacological activity of tiotropium bromide, a long-acting muscarinic antagonist . In a quality control setting, substitution with a generic impurity standard would invalidate analytical methods, as Tiotropium EP Impurity B is a defined, pharmacopeia-specified analyte with a unique retention time and mass spectrum, distinct from other process-related impurities like Impurity A or Impurity C [1]. Furthermore, its specific chemical properties, such as its melting point and solubility profile, are critical for process control during synthesis, and using a different intermediate would necessitate a complete revalidation of the manufacturing process .

Structure specificity

Other scopine esters may lack the 2,2-dithienyl group required for muscarinic antagonist affinity and may not yield the same API.

Analytical identity

Using a generic impurity standard instead of EP Impurity B can invalidate pharmacopeia-defined HPLC/LC-MS methods.

Process compatibility

Different intermediates may shift melting point and solubility profiles, requiring full process revalidation and yield optimization.

Scopine-2,2-dithienyl glycolate: Evidence in Synthesis and QC


HPLC Purity and Batch Consistency

Commercial suppliers routinely provide Scopine-2,2-dithienyl glycolate (Tiotropium EP Impurity B) with a minimum HPLC purity of 95%, which is a standard benchmark for impurity reference materials [1]. Higher purity grades of ≥98.0% or ≥98.5% are also available from specialized manufacturers, with supporting quality metrics including water content (≤0.5% by Karl Fischer), residual solvents (meeting ICH Q3C limits), and heavy metals (≤10 ppm by ICP-MS), ensuring its suitability as a certified reference standard for analytical method development and validation [2].

HPLC Purity
Specification review
≥95% (standard) / ≥98.0% (high purity)
Supports accurate impurity quantification in tiotropium drug substance
Verify against lot-specific certificate of analysis
Analytical Chemistry Pharmaceutical Quality Control Method Validation

N-Desmethyl Precursor for Tiotropium Bromide

Scopine-2,2-dithienyl glycolate is the penultimate intermediate in the synthesis of tiotropium bromide, serving as the direct precursor to the final active pharmaceutical ingredient (API). In the final step, it undergoes N-methylation with bromomethane to yield tiotropium bromide [1]. This contrasts sharply with other related intermediates, such as Tiotropium EP Impurity A, which is a degradation product or a side-reaction product, or other scopine esters that lack the essential 2,2-dithienyl glycolate group required for high-affinity M3 muscarinic receptor binding [2].

Synthetic role
Class-level
Direct precursor to tiotropium bromide
vs. byproduct impurities (Impurity A/C)
Non-substitutable penultimate intermediate for API synthesis
Role inferred from patent and supplier overview
Process Chemistry API Synthesis Organic Chemistry

Physicochemical Properties for Process Control

The compound is characterized by a well-defined melting point of 138-140°C, which serves as a critical quality control parameter for confirming identity and purity during synthesis . It also demonstrates a high predicted boiling point of 542.3±50.0 °C at 760 mmHg and a density of 1.48±0.1 g/cm³, with a LogP of 2.26 indicating moderate lipophilicity . These properties are essential for designing purification steps (e.g., recrystallization) and ensuring safe handling during large-scale manufacturing, differentiating it from more volatile or unstable intermediates that may pose greater process risks .

Physicochemical profile
Data to verify
MP 138–140 °CBP 542 °C (pred.)Density 1.48 g/cm³LogP 2.26
vs. scopine: lower MP, higher water solubility
Supports process control and purification design
Predicted values; experimental verification recommended
Process Engineering Pharmaceutical Manufacturing Chemical Handling

Applications of Scopine-2,2-dithienyl glycolate


Analytical Reference Standard for Tiotropium QC

The primary use of high-purity (≥95% HPLC) Scopine-2,2-dithienyl glycolate is as a certified reference standard, Tiotropium EP Impurity B, in the pharmaceutical industry. It is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify this specific process-related impurity in tiotropium bromide API and finished dosage forms, ensuring compliance with pharmacopeial specifications [1].

Penultimate Intermediate for Tiotropium Synthesis

This compound is a non-substitutable, penultimate intermediate in the industrial-scale synthesis of tiotropium bromide. The patented processes for tiotropium bromide synthesis, such as the route by Hovione Int Ltd., rely on the reaction of scopine with methyl di-(2-dithienyl)glycolate to form N-demethyltiotropium (this compound), which is then methylated to yield the final API [2]. Its consistent physical properties and stability are critical for achieving high yields and purity in this final step.

Process Development for Anticholinergic Agents

Researchers and process chemists utilize Scopine-2,2-dithienyl glycolate to study and optimize the transesterification and coupling reactions used to form the tiotropium core. Its defined physical properties, such as a sharp melting point (138-140°C) and specific solubility profile, allow for precise monitoring of reaction progress and the development of efficient purification (e.g., recrystallization) strategies, leading to more robust and cost-effective manufacturing processes .

GMP-Grade Intermediate Sourcing

Procurement departments rely on detailed technical specifications, including purity (e.g., ≥98.0%), water content (≤0.5%), and compliance with ICH residual solvent guidelines, to qualify suppliers and ensure a consistent supply chain for GMP manufacturing [3]. The compound's stability under recommended storage conditions (2-8°C, protected from light) is a key factor in logistics planning and inventory management for large-scale API production .

Application
Selection Property
Validation Focus
Tiotropium impurity profiling
EP impurity identity & certified purity
Method specificity & impurity quantification accuracy
Tiotropium bromide API synthesis
Precursor structure & process compatibility
Reaction yield & final API purity consistency
Anticholinergic process development
Defined thermal & solubility profile
Purification strategy & process robustness
GMP intermediate supply chain
High-purity grade with residual solvent compliance
Supplier qualification & batch consistency

Technical Documentation Hub

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36 linked technical documents
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